molecular formula C24H25NO4 B15144181 Flavoxate-d5

Flavoxate-d5

Cat. No.: B15144181
M. Wt: 396.5 g/mol
InChI Key: SPIUTQOUKAMGCX-ONXRJODMSA-N
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Description

Flavoxate-d5 is a deuterium-labeled derivative of flavoxate, a compound primarily used as a spasmolytic agent. This compound is utilized in scientific research to study the pharmacokinetics and metabolic pathways of flavoxate due to the presence of deuterium, which acts as a stable isotope tracer . This compound is particularly valuable in the field of drug development and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavoxate-d5 involves the incorporation of deuterium into the flavoxate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterium-labeled compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Flavoxate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Flavoxate-d5 is extensively used in scientific research due to its unique properties:

Mechanism of Action

Flavoxate-d5, like its parent compound flavoxate, acts as a competitive antagonist at muscarinic acetylcholine receptors. This action reduces the tonus of smooth muscle in the bladder, thereby alleviating symptoms of overactive bladder such as urgency, incontinence, and frequency. The presence of deuterium does not significantly alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .

Comparison with Similar Compounds

Flavoxate-d5 can be compared with other similar compounds used in the treatment of overactive bladder:

Uniqueness

This compound’s uniqueness lies in its deuterium labeling, which provides a valuable tool for detailed pharmacokinetic and metabolic studies. This feature distinguishes it from other anticholinergic agents that do not have such labeling .

List of Similar Compounds

  • Oxybutynin
  • Tolterodine
  • Darifenacin
  • Solifenacin
  • Trospium

Properties

Molecular Formula

C24H25NO4

Molecular Weight

396.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylate

InChI

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/i2D,4D,5D,9D,10D

InChI Key

SPIUTQOUKAMGCX-ONXRJODMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)OCCN4CCCCC4)C)[2H])[2H]

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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